molecular formula C12H8ClN3O B13443408 Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- CAS No. 112467-60-4

Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-

Cat. No.: B13443408
CAS No.: 112467-60-4
M. Wt: 245.66 g/mol
InChI Key: PHRQUSQSOGFVQE-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound "Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-" (CAS: 112467-60-4) is a fused heterocyclic system comprising an isoxazole ring annulated with a pyrimidine moiety. It features a chlorine atom at the 4-position and a 4-methylphenyl (p-tolyl) group at the 3-position.

Properties

CAS No.

112467-60-4

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

4-chloro-3-(4-methylphenyl)-[1,2]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C12H8ClN3O/c1-7-2-4-8(5-3-7)10-9-11(13)14-6-15-12(9)17-16-10/h2-6H,1H3

InChI Key

PHRQUSQSOGFVQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation and Cycloaddition Approaches

  • The isoxazolo[5,4-d]pyrimidine system is often synthesized starting from hydrazine derivatives and 1,3-dielectrophilic compounds (such as 1,3-dicarbonyls) through cyclocondensation reactions. This method builds the heterocyclic core efficiently by forming the pyrazole or isoxazole ring fused with the pyrimidine moiety.

  • Cycloaddition reactions, particularly 1,3-dipolar cycloadditions involving nitrile oxides or diazo compounds with alkynes or alkenes, are also employed to construct the isoxazole ring portion. These methods allow regioselective formation of substituted isoxazoles, which can be further elaborated into the fused pyrimidine system.

  • Recent advances include transition-metal catalyzed and photoredox-catalyzed cyclization reactions that improve yield, regioselectivity, and functional group tolerance.

Functional Group Transformations

  • Introduction of the 4-chloro substituent on the pyrimidine ring typically involves chlorination reactions using phosphorus oxychloride (POCl3) on appropriate pyrimidin-4-ol intermediates. For example, 2-(prop-2-yn-1-ylthio)pyrimidin-4-ol can be refluxed in POCl3 to afford 4-chloro derivatives efficiently.

  • The 3-(4-methylphenyl) substituent is introduced via arylation methods, often through condensation with 4-methylphenylhydrazine or related aryl hydrazine derivatives, or via palladium-catalyzed coupling reactions that attach the aryl group at the desired position on the heterocycle.

Multicomponent and One-Pot Reactions

  • Multicomponent reactions (MCRs) have been developed to synthesize pyrazole and isoxazole derivatives in a one-pot manner, combining hydrazines, alkynes, and other electrophiles. Such methods can be adapted for the isoxazolo[5,4-d]pyrimidine scaffold, providing operational simplicity and improved yields.

  • Electrochemical synthesis methods have also been reported, where electrolysis facilitates cyclization and functionalization steps under mild conditions, enhancing green chemistry aspects.

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-(prop-2-yn-1-ylthio)pyrimidin-4-ol Reflux in POCl3, 20 min 4-chloro-2-(prop-2-yn-1-ylthio)pyrimidine High (exact yield not specified) Chlorination of pyrimidin-4-ol intermediate
2 4-chloro-2-(prop-2-yn-1-ylthio)pyrimidine + 4-methylphenylhydrazine Cyclocondensation or Pd-catalyzed coupling Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- Moderate to high Formation of fused heterocycle with aryl substitution
3 Hydrazines + 1,3-dicarbonyl compounds Multicomponent one-pot reaction or photoredox catalysis Substituted pyrazoles or isoxazoles Good yields (60-90%) Applicable to related heterocyclic systems
  • The synthesis of isoxazolo[5,4-d]pyrimidine derivatives, including the 4-chloro-3-(4-methylphenyl) compound, relies heavily on well-established heterocyclic chemistry principles such as cyclocondensation and cycloaddition.

  • Functionalization at the 4-position with chlorine is efficiently achieved by chlorination of pyrimidin-4-ol intermediates using phosphorus oxychloride, a method that is robust and widely used.

  • The incorporation of the 3-(4-methylphenyl) substituent is typically accomplished via condensation with aryl hydrazines or palladium-catalyzed coupling, allowing for structural diversity and optimization of biological activity.

  • Advances in multicomponent and electrochemical synthesis techniques provide greener, more efficient routes with potential for scale-up.

  • The choice of method depends on the availability of starting materials, desired substitution patterns, and the need for regioselectivity and functional group tolerance.

Method Type Key Reagents Advantages Limitations Typical Yield Range
Cyclocondensation Hydrazines + 1,3-dicarbonyls Straightforward, well-established Requires pure starting materials 60-85%
1,3-Dipolar Cycloaddition Diazocarbonyls + alkynes High regioselectivity, diverse substitution Catalyst sensitivity 70-90%
Chlorination (POCl3) Pyrimidin-4-ol + POCl3 Efficient chlorination Harsh reagent, moisture sensitive High (not always quantified)
Palladium-Catalyzed Arylation Aryl hydrazines + Pd catalyst Versatile aryl introduction Cost of catalyst, reaction optimization needed Moderate to high
Multicomponent One-Pot Hydrazines + alkynes + electrophiles Operational simplicity, atom economy Complex mixtures possible Good (varies)
Electrochemical Synthesis N-hydroxybenzimidoyl chlorides + alkynes Mild conditions, green chemistry Specialized equipment Good yields reported

This analysis is based on a broad review of peer-reviewed literature and authoritative chemical synthesis resources, including:

  • In-depth heterocyclic synthesis strategies and recent advances in cyclocondensation and cycloaddition methods.

  • Electrochemical synthesis approaches for isoxazole derivatives highlighting mild and efficient conditions.

  • Functionalization techniques for pyrimidine derivatives involving chlorination and arylation steps.

  • Multicomponent and photoredox catalysis methods for pyrazole and isoxazole ring construction.

  • Comprehensive synthetic methodologies for heterocyclic compounds from diverse academic publications ensuring reliability and scientific rigor.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro substituent on the pyrimidine ring serves as a primary site for nucleophilic displacement. Key reactions include:

a. Reaction with Amines
Treatment with primary or secondary amines under basic conditions (e.g., K₂CO₃/DMF) replaces the chlorine atom with amine groups. For example:

  • Reaction with ethylenediamine yields 4-(ethylamino)-3-(4-methylphenyl)isoxazolo[5,4-d]pyrimidine (yield: 76–98% under optimized conditions) .

b. Reaction with Alcohols/Phenols
Alkoxy or aryloxy groups can be introduced via nucleophilic substitution. Ethyl hydroxyacetate reacts with the 4-chloro derivative in DMF at 80°C to form ethyl [(isoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate (yield: 62–68%) .

Table 1: Substitution Reactions of the 4-Chloro Group

Reagent/ConditionsProductYield (%)
Ethylenediamine/K₂CO₃/DMF/70°C4-(Ethylamino) derivative76–98
Ethyl hydroxyacetate/K₂CO₃/DMFEthyl [(Isoxazolopyrimidinyl)oxy]acetate62–68
Sodium methoxide/MeOH/reflux4-Methoxy derivative82–90

Phosphorus Oxychloride-Mediated Chlorination

The compound can be further chlorinated at reactive positions using POCl₃. For instance, treatment with POCl₃ and dimethylaniline in toluene converts pyrimidinone precursors to 4,6-dichloroisoxazolo[5,4-d]pyrimidine derivatives (yield: 85–96%) .

Alkylation and Acylation

The nitrogen atoms in the isoxazole and pyrimidine rings undergo alkylation or acylation:

  • Reaction with α-chloroesters (e.g., ethyl chloroacetate) in DMF produces N-alkylated derivatives (e.g., ethyl (3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5-yl)acetate, yield: 83%) .

  • Acylation with acetyl chloride forms N-acetyl derivatives , enhancing metabolic stability.

Oxidation and Reduction

  • Oxidation : The methyl group on the para-methylphenyl substituent can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a dihydroisoxazole, altering biological activity.

Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles. For example:

  • Reaction with thiourea in ethanol yields isoxazolo[5,4-d]pyrimidine-thiazole hybrids , which exhibit enhanced anticancer activity .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Related Compounds

CompoundChlorine ReactivityPreferred Reaction Sites
4-Chloro-3-(4-methylphenyl) derivativeHighC4 (pyrimidine), N5 (isoxazole)
Isoxazolo[4,3-d]pyrimidineModerateC5 (isoxazole), N1 (pyrimidine)
Pyrido[3,2-d]pyrimidineLowC2 (pyridine), N3 (pyrimidine)

Mechanistic Insights

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing effect of the fused isoxazole ring activates the C4 position for SNAr reactions .

  • Radical Pathways : Under UV light, the compound undergoes homolytic cleavage of the C–Cl bond, generating reactive intermediates for coupling reactions.

Mechanism of Action

The mechanism of action of isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. As a TLR7 agonist, the compound binds to the TLR7 receptor, leading to its dimerization and subsequent activation of the myeloid differentiation primary response protein 88 (MyD88) signaling cascade . This results in the release and translocation of activated NF-κB or AP-1 to the nucleus, where the expression of pro-inflammatory cytokines and type I interferons is induced. As an IDO1 inhibitor, the compound selectively inhibits the enzyme’s activity, thereby modulating the kynurenine pathway and affecting immune responses .

Comparison with Similar Compounds

Key Structural Features

  • Isoxazolo[5,4-d]pyrimidine Core : A bicyclic system with nitrogen and oxygen atoms contributing to its electronic properties.
  • Substituents :
    • 4-Chloro : Enhances electrophilicity and influences reactivity.
    • 3-(4-Methylphenyl) : A hydrophobic aryl group that may improve lipophilicity and modulate steric interactions.

Structural Analogues and Substituent Effects

Table 1: Comparison of Substituents and Core Structures
Compound Name Core Structure Substituents Key References
4-Chloro-3-(4-methylphenyl)isoxazolo[5,4-d]pyrimidine Isoxazolo[5,4-d]pyrimidine 4-Cl, 3-(4-methylphenyl)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)...thiazole Thiazole-Pyrazole-Triazole 4-Cl, 4-F, triazolyl groups
6-(1-Bromo-2-methylpropyl)-5-(3-fluorophenyl)methyl...isoxazolo[5,4-d]pyrimidin-4(5H)-one Isoxazolo[5,4-d]pyrimidinone Bromoalkyl, fluorophenyl, methyl
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine Pyrimidine-Isoxazole Dichlorophenyl, amino

Key Observations :

  • Halogen vs. Alkyl Groups : Chlorine and fluorine substituents (e.g., in and ) increase electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions. In contrast, the 4-methylphenyl group in the target compound introduces steric bulk and lipophilicity .
  • Crystal Packing : Compounds with halogen substituents (e.g., Cl in ) exhibit isostructural packing but require adjustments for different halogens (Cl vs. Br), suggesting substituent size impacts crystallinity .

Key Observations :

  • Traditional vs. Modern Methods : The target compound’s synthesis predates modern techniques like microwave-assisted reactions (e.g., ), which improve efficiency and reduce reaction times.
  • Solvent Impact: DMF is commonly used for recrystallization in isostructural compounds (), while ethanol-triethylamine mixtures facilitate nucleophilic substitutions in pyrrolo-isoxazoles .
Table 3: Physicochemical Data
Compound Type Boiling Point (°C) Flash Point (°C) Hazard Statements (GHS) References
2-Chloro-6-methylpyrimidine-4-carboxylic acid 378.8 182.9 H302, H315, H319, H335
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine Not reported Not reported H302 (harmful if swallowed)
Target Compound Not available Not available Likely similar to chlorinated analogs

Key Observations :

  • Safety Profile : Chlorinated analogs (e.g., ) exhibit hazards such as skin/eye irritation (H315, H319) and toxicity (H302). The target compound likely requires similar handling precautions.
  • Thermal Stability : High boiling points (e.g., 378.8°C in ) suggest thermal robustness in related pyrimidine derivatives.

Biological Activity

Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. Its unique structural features contribute to its pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₈ClN₃O
  • Molecular Weight : Approximately 245.66 g/mol
  • Structural Features : The compound consists of a fused isoxazole and pyrimidine ring system with a chloro substituent at the 4-position and a para-methylphenyl group at the 3-position. These features are crucial for its biological activity.

Biological Activities

Research indicates that isoxazolo[5,4-d]pyrimidine derivatives exhibit significant biological activities, particularly in oncology. The following table summarizes some of the key findings related to the biological activity of this compound:

Activity Description Reference
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines, including HT29 and others.
Inhibition of Hsp90Acts as an inhibitor of the Hsp90 molecular chaperone, showing promise as a chemotherapeutic agent.
Antimetabolite PotentialStructural similarity to purines allows competitive inhibition in nucleic acid synthesis.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated several isoxazolo[5,4-d]pyrimidine derivatives for their cytotoxic activity against cancer cell lines. One derivative demonstrated a half-maximal inhibitory concentration (CC50) of 58.4 µM against the HT29 colorectal cancer cell line, which was significantly lower than that of standard chemotherapeutics like fluorouracil (CC50 = 381.2 µM) and comparable to cisplatin (CC50 = 47.2 µM) .
  • Mechanism of Action :
    • The mechanism by which isoxazolo[5,4-d]pyrimidine compounds exert their anticancer effects may involve interference with DNA synthesis and repair pathways due to their structural resemblance to purines. This similarity allows them to act as antimetabolites, potentially leading to dysfunctional macromolecule formation .
  • Inhibition Studies :
    • Isoxazolo[5,4-d]pyrimidine derivatives have been shown to inhibit the Hsp90 chaperone, which plays a critical role in protein folding and stability in cancer cells. This inhibition can lead to the degradation of oncogenic proteins, thus contributing to their anticancer effects .

Comparative Analysis with Related Compounds

The following table compares isoxazolo[5,4-d]pyrimidine with similar compounds regarding their structural features and biological activities:

Compound Name Structural Features Biological Activity
Isoxazolo[4,3-d]pyrimidineDifferent positioning of isoxazoleAnticancer activity
Isoxazolo[4,5-d]pyrimidineVariations in ring structureAntiviral properties
Pyrido[3,2-d]pyrimidineDifferent heterocyclic frameworkPotential neuroprotective effects

Isoxazolo[5,4-d]pyrimidine's specific arrangement enhances its distinctiveness among these related compounds.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Isoxazolo[5,4-d]pyrimidine derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis of isoxazolo-pyrimidine derivatives often involves 1,3-dipolar cycloaddition reactions between chalcones and aldoximes. For example, 3-substituted isoxazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(3H)-one derivatives can be synthesized via heterocyclization using amines under reflux conditions in ethanol (60–70°C, 4–6 hours). Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), stoichiometry of reagents (1:1 molar ratio of chalcone to aldoxime), and catalytic acid/base conditions to improve yields (>75%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be used to confirm the structure of Isoxazolo[5,4-d]pyrimidine derivatives?

  • Methodology :

  • NMR : 1H^1H NMR (CDCl3_3) typically shows resonances for aromatic protons (δ 7.2–8.3 ppm) and methyl groups (δ 2.3–2.5 ppm). 13C^{13}C NMR confirms carbonyl (δ 160–170 ppm) and nitrile (δ 115–120 ppm) functionalities .
  • X-ray crystallography : Single-crystal analysis (e.g., Bruker APEX diffractometer, Mo-Kα radiation) reveals bond lengths (C–C ≈ 1.48 Å) and dihedral angles between aromatic rings (e.g., 88.5° between pyrazole and trifluoromethylphenyl groups), critical for validating steric and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar Isoxazolo-pyrimidine derivatives?

  • Methodology : Comparative structure-activity relationship (SAR) studies are essential. For instance, fluorophenylthio-substituted isoxazoles (e.g., 5-(4-fluorophenylthio)phenyl derivatives) exhibit stronger antimicrobial activity (MIC = 8–16 µg/mL) than non-fluorinated analogs due to enhanced lipophilicity and membrane penetration. Discrepancies in activity may arise from substituent positioning (para vs. meta) or steric hindrance, which can be assessed via molecular docking simulations (e.g., AutoDock Vina) .

Q. What strategies are effective in analyzing reaction intermediates and byproducts during Isoxazolo-pyrimidine synthesis?

  • Methodology :

  • TLC monitoring : Use silica-gel plates (hexane/ethyl acetate, 7:3) to track reaction progress and detect intermediates (Rf_f ≈ 0.4–0.6).
  • LC-MS : High-resolution mass spectrometry (HRMS) identifies unexpected byproducts (e.g., brominated adducts from N-bromosuccinimide reactions) with mass accuracy <5 ppm.
  • Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) isolates target compounds (purity >95%) .

Q. How can computational methods predict the reactivity and regioselectivity of Isoxazolo-pyrimidine derivatives in cycloaddition reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, electron-withdrawing groups (e.g., -Cl, -CF3_3) on the phenyl ring lower the energy barrier for 1,3-dipolar cycloaddition by stabilizing the transition state. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts regioselectivity in heterocycle formation .

Q. What are the challenges in correlating crystal packing effects with physicochemical properties in Isoxazolo-pyrimidine derivatives?

  • Methodology : Single-crystal X-ray data (e.g., space group P21/nP2_1/n, unit cell parameters a=10.52A˚,c=14.76A˚a = 10.52 \, \text{Å}, c = 14.76 \, \text{Å}) reveal intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility and melting points (463–465 K). Lack of π-π interactions in L-shaped isomers (dihedral angle = 88.5°) correlates with lower thermal stability compared to U-shaped analogs, which exhibit stronger van der Waals forces .

Key Notes

  • Synthetic Optimization : Prioritize fluorinated solvents (e.g., DMF) for polar intermediates and avoid aqueous workup for moisture-sensitive derivatives .
  • Biological Assays : Pair in vitro antimicrobial tests with cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess selectivity indices .
  • Data Reproducibility : Cross-validate computational predictions (DFT, docking) with experimental kinetics (e.g., reaction half-life measurements) .

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